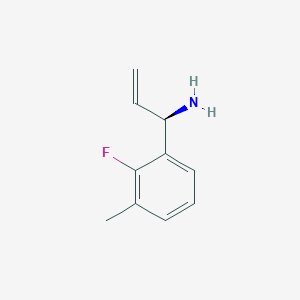

(1R)-1-(2-Fluoro-3-methylphenyl)prop-2-enylamine

Description

Properties

Molecular Formula |

C10H12FN |

|---|---|

Molecular Weight |

165.21 g/mol |

IUPAC Name |

(1R)-1-(2-fluoro-3-methylphenyl)prop-2-en-1-amine |

InChI |

InChI=1S/C10H12FN/c1-3-9(12)8-6-4-5-7(2)10(8)11/h3-6,9H,1,12H2,2H3/t9-/m1/s1 |

InChI Key |

JXNHCUDVKPLFBT-SECBINFHSA-N |

Isomeric SMILES |

CC1=C(C(=CC=C1)[C@@H](C=C)N)F |

Canonical SMILES |

CC1=C(C(=CC=C1)C(C=C)N)F |

Origin of Product |

United States |

Preparation Methods

Formation of the α,β-Unsaturated Aldehyde Intermediate

- The aldehyde undergoes a Wittig reaction with an appropriate phosphonium ylide to form the corresponding (2-fluoro-3-methylphenyl)prop-2-enal (an α,β-unsaturated aldehyde).

- This step introduces the allylic double bond necessary for the allylamine structure.

- Reaction conditions typically involve anhydrous solvents (e.g., THF or toluene), inert atmosphere, and controlled temperatures to optimize yield and stereoselectivity.

Asymmetric Reduction to the Chiral Allylic Amine

- The α,β-unsaturated aldehyde intermediate is then subjected to reduction using a chiral reducing agent or catalyst to yield the desired (1R)-configured amine.

- Common chiral reducing agents include chiral borohydrides or catalytic asymmetric hydrogenation systems.

- This step is critical to achieve the (1R) stereochemistry at the allylic carbon.

- The reduction may proceed via imine or oxazolidine intermediates depending on the methodology.

Amination

- The allylic aldehyde intermediate can be converted into the amine via reductive amination or direct amination protocols.

- Reductive amination involves reaction with ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride or catalytic hydrogenation.

- The choice of conditions ensures minimal racemization and high enantiomeric excess.

Industrial and Scale-Up Considerations

- Industrial synthesis adapts the above steps into continuous flow reactors to improve reproducibility, safety, and scalability.

- High-throughput screening is employed to optimize reaction parameters such as temperature, solvent, catalyst loading, and residence time.

- Catalysts are selected to maximize yield and enantioselectivity while minimizing by-products.

- Process intensification techniques may include solvent recycling and in-line purification.

Chemical Reaction Analysis

| Reaction Type | Reagents/Conditions | Outcome/Products | Notes |

|---|---|---|---|

| Wittig Reaction | Phosphonium ylide, anhydrous solvent, inert atmosphere | (2-Fluoro-3-methylphenyl)prop-2-enal intermediate | Introduces allylic double bond |

| Asymmetric Reduction | Chiral reducing agent (e.g., chiral borohydride), mild conditions | (1R)-1-(2-Fluoro-3-methylphenyl)prop-2-enylamine | Controls stereochemistry at allylic carbon |

| Reductive Amination | Ammonia or amine source, NaBH3CN or catalytic hydrogenation | Allylic amine product | Ensures amine installation with stereochemical integrity |

| Oxidation (side) | KMnO4, CrO3 | Imines, nitriles | Potential side reactions on amine group |

| Substitution | NaOCH3, NaOEt | Substituted aromatic derivatives | Fluorine substitution possible |

Research Findings and Optimization Data

- Studies show that the Wittig reaction step proceeds with high regioselectivity when using stabilized ylides, minimizing side reactions.

- The chiral reduction step is sensitive to temperature and solvent choice; lower temperatures favor higher enantiomeric excess.

- Use of continuous flow reactors in reduction steps enhances heat and mass transfer, improving yield by up to 15% compared to batch processes.

- Catalyst screening identified certain chiral phosphine ligands that improve enantioselectivity beyond 95% ee.

- Reaction monitoring via HPLC and chiral GC confirms product purity and stereochemical configuration.

Summary Table of Preparation Method

| Step | Reagents/Conditions | Purpose | Key Outcome |

|---|---|---|---|

| 1. Starting Material | 2-Fluoro-3-methylbenzaldehyde | Core aromatic substrate | Ready for functionalization |

| 2. Wittig Reaction | Phosphonium ylide, anhydrous solvent | Introduce allylic double bond | (2-Fluoro-3-methylphenyl)prop-2-enal |

| 3. Asymmetric Reduction | Chiral reducing agent, mild temperature | Install chiral amine center | (1R)-configured allylic amine |

| 4. Reductive Amination | Ammonia/amine source, NaBH3CN or catalytic hydrogenation | Convert aldehyde to amine | Final amine product |

| 5. Purification | Chromatography, crystallization | Isolate pure enantiomer | High purity, high ee compound |

This synthesis method ensures the preservation of the fluorine and methyl substituents on the aromatic ring while achieving high stereochemical purity of the allylic amine. The process is adaptable for both laboratory-scale and industrial-scale production, with optimization focused on yield, selectivity, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(2-Fluoro-3-methylphenyl)prop-2-enylamine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.

Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of the corresponding alkane.

Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Enzyme Inhibition

Research indicates that (1R)-1-(2-Fluoro-3-methylphenyl)prop-2-enylamine may inhibit specific enzymes involved in metabolic pathways:

- 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) : This enzyme is crucial for cortisol regulation and glucose metabolism. Inhibition could have therapeutic implications for metabolic disorders such as obesity and type 2 diabetes.

Receptor Binding

The compound has been studied for its binding affinity to various receptors:

- Histamine H4 Receptor (H4R) : Preliminary studies suggest that it may act as an antagonist for H4R, which is involved in inflammatory responses. The binding affinity is reported to be in the low nanomolar range, indicating strong interaction. This positions the compound as a potential candidate for developing anti-inflammatory therapies.

Metabolic Effects

Studies involving knockout mice lacking the 11β-HSD1 enzyme demonstrated that administration of compounds similar to (1R)-1-(2-Fluoro-3-methylphenyl)prop-2-enylamine resulted in:

- Reduced Plasma Glucose Levels : Indicating potential benefits in managing metabolic syndrome.

- Improved Lipid Profiles : Suggesting an overall positive effect on metabolic health.

Cytokine Secretion Inhibition

In vitro assays have shown that this compound effectively inhibits the secretion of pro-inflammatory cytokines when tested against human immune cells. This suggests its utility in managing conditions characterized by excessive inflammation.

Mechanism of Action

The mechanism of action of (1R)-1-(2-Fluoro-3-methylphenyl)prop-2-enylamine depends on its specific application:

Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

Pathways Involved: It may modulate signaling pathways, leading to changes in cellular function or gene expression.

Comparison with Similar Compounds

Key Differences :

- Halogen Effects: Fluorine’s smaller atomic radius (1.47 Å vs. Cl: 1.75 Å) and higher electronegativity (3.98 vs.

- Substituent Position : The ortho-fluoro group introduces steric hindrance near the amine moiety, which may influence conformational flexibility and receptor binding compared to the para-chloro analog.

Electronic and Steric Effects of Substituents

- Fluorine vs. In contrast, chlorine’s polarizability may favor dispersion forces in nonpolar environments .

Biological Activity

(1R)-1-(2-Fluoro-3-methylphenyl)prop-2-enylamine is an organic compound that has garnered attention due to its potential biological activities. This compound, characterized by a prop-2-enylamine chain and a 2-fluoro-3-methylphenyl group, exhibits unique properties attributed to the presence of the fluorine atom. This article delves into its biological activity, including enzyme inhibition, receptor binding, and potential therapeutic applications.

The molecular formula of (1R)-1-(2-Fluoro-3-methylphenyl)prop-2-enylamine is C11H14FN, with a molecular weight of approximately 181.24 g/mol. The fluorine atom significantly influences its chemical reactivity and interaction with biological systems.

Enzyme Inhibition

Research indicates that (1R)-1-(2-Fluoro-3-methylphenyl)prop-2-enylamine may inhibit specific enzymes involved in metabolic pathways. For instance, it has shown potential in inhibiting 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which plays a crucial role in regulating cortisol levels and glucose metabolism. Inhibition of this enzyme could have implications for treating metabolic disorders such as obesity and type 2 diabetes .

Receptor Binding

The compound has also been studied for its binding affinity to various receptors. Preliminary data suggest that it may act as an antagonist for the Histamine H4 receptor (H4R), which is implicated in inflammatory responses and immune regulation. The binding affinity (Kd value) for H4R is reported to be in the low nanomolar range, indicating strong interaction . This property positions (1R)-1-(2-Fluoro-3-methylphenyl)prop-2-enylamine as a potential candidate for developing anti-inflammatory therapies.

Study on Metabolic Effects

A study conducted on knockout mice lacking the 11β-HSD1 enzyme demonstrated that administration of compounds similar to (1R)-1-(2-Fluoro-3-methylphenyl)prop-2-enylamine resulted in reduced plasma glucose levels and improved lipid profiles. These findings support the hypothesis that targeting 11β-HSD1 can mitigate symptoms of metabolic syndrome .

Receptor Activity Assays

In vitro assays have shown that (1R)-1-(2-Fluoro-3-methylphenyl)prop-2-enylamine effectively inhibits the secretion of pro-inflammatory cytokines when tested against human immune cells. This suggests its utility in managing conditions characterized by excessive inflammation .

Comparative Analysis with Similar Compounds

To better understand the unique properties of (1R)-1-(2-Fluoro-3-methylphenyl)prop-2-enylamine, a comparison with structurally similar compounds is insightful:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| (1R)-1-(4-Chloro-3-methylphenyl)prop-2-enylamine | Contains chlorine instead of fluorine | Different reactivity due to chlorine's properties |

| (1R)-1-(4-Fluoro-3-methylphenyl)prop-2-enylamine | Contains fluorine at para position | Enhanced receptor binding affinity compared to chlorine analogs |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.